molecular formula C12H10N4 B11893120 2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline CAS No. 29528-22-1

2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline

Cat. No.: B11893120
CAS No.: 29528-22-1
M. Wt: 210.23 g/mol
InChI Key: JWOSGZULICUPLU-UHFFFAOYSA-N
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Description

2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline (CAS 29528-22-1) is a benzamine-substituted fused heterocycle of significant interest in medicinal chemistry and drug discovery research. This compound features an imidazo[4,5-c]pyridine scaffold, a structure known for its structural resemblance to purines, which allows it to interact with a variety of biological targets . The primary research value of this compound lies in its role as a key synthetic intermediate for developing novel therapeutic agents. The imidazo[4,5-c]pyridine core is present in compounds with a diverse range of pharmacological activities. Notably, this structural class has been investigated for its potential as a S-adenosyl-L-homocysteine synthesis inhibitor and a histone methyltransferase EZH2 inhibitor , mechanisms that are relevant in oncology research for various types of cancer and in virology for diseases such as Ebola . Researchers also utilize this scaffold in the design of molecules targeting serine/threonine kinases and other enzymes critical for cellular proliferation and survival . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29528-22-1

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(3H-imidazo[4,5-c]pyridin-2-yl)aniline

InChI

InChI=1S/C12H10N4/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,13H2,(H,15,16)

InChI Key

JWOSGZULICUPLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical Synthetic Approaches for Imidazo[4,5-c]pyridine Derivatives

Traditional methods for constructing the imidazo[4,5-c]pyridine system have long been the foundation for accessing this class of compounds. These approaches often involve straightforward, yet sometimes harsh, reaction conditions.

A prevalent and fundamental strategy for synthesizing the imidazo[4,5-c]pyridine scaffold involves the condensation and subsequent cyclization of 3,4-diaminopyridine (B372788) with carboxylic acids or their derivatives. mdpi.comjscimedcentral.com This method, often referred to as the Phillips condensation, typically requires high temperatures and acidic conditions to facilitate the dehydration and ring closure. The use of polyphosphoric acid (PPA) is common as both a catalyst and a solvent to drive the reaction to completion. Variations of this method may employ carboxylic acid equivalents such as nitriles, orthoesters, or amidates, though these can also necessitate harsh dehydrating conditions. mdpi.com For instance, the reaction of 3,4-diaminopyridine with orthoformates can be catalyzed by ytterbium triflate to yield the corresponding imidazo[4,5-c]pyridine. mdpi.com

Table 1: Examples of Cyclization Reactions with Carboxylic Acid Derivatives

Reactant 1Reactant 2Conditions/CatalystProduct TypeReference
3,4-DiaminopyridineCarboxylic AcidsPolyphosphoric Acid (PPA), High Temperature2-Substituted Imidazo[4,5-c]pyridines jscimedcentral.com
3,4-DiaminopyridineOrthoformateYtterbium triflateImidazo[4,5-c]pyridine mdpi.com

Reductive cyclization offers an alternative pathway, particularly when starting from nitro-substituted pyridines. In this approach, a nitroamine precursor undergoes reduction to form a diamine in situ, which then cyclizes with a suitable one-carbon source. mdpi.com A common strategy involves the reaction of a 2-nitro-3-aminopyridine derivative with an aldehyde. The nitro group is reduced using reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂), generating the reactive diamine intermediate that readily condenses with the aldehyde to form the imidazole (B134444) ring. mdpi.com This method provides a one-step synthesis from nitro-amino precursors to the final imidazopyridine product. mdpi.com Another route describes the reductive cyclization of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds using catalytic hydrogenation over palladium or sodium borohydride (B1222165) with palladium to form imidazo[4,5-b]pyridinone systems. rsc.org

The condensation of 3,4-diaminopyridine with aldehydes is a widely used method for preparing 2-substituted imidazo[4,5-c]pyridines. jscimedcentral.comnih.gov This reaction typically proceeds in two stages: the initial formation of a Schiff base, followed by an oxidative or dehydrogenative cyclization to form the aromatic imidazole ring. jscimedcentral.com Various oxidizing agents can be employed for the second step. A notable advancement in this area is the use of zinc triflate as a catalyst in refluxing methanol, which allows for a one-pot synthesis from 3,4-diaminopyridine and various substituted aryl aldehydes, yielding the desired products in good yields under relatively mild conditions. jscimedcentral.com Another approach involves reacting 3,4-diaminopyridine with a sodium bisulfite adduct of the corresponding aldehyde, which facilitates the formation of the imidazo[4,5-c]pyridine structure. nih.gov

Table 2: Condensation Reactions for Imidazo[4,5-c]pyridine Synthesis

Diamine ReactantCarbonyl ReactantCatalyst/ReagentSolventKey FeatureReference
3,4-DiaminopyridineSubstituted Aryl AldehydesZinc triflateMethanolEfficient one-pot synthesis jscimedcentral.com
3,4-DiaminopyridineBenzaldehyde-Na₂S₂O₅ adductNone specifiedDMFUtilizes aldehyde adduct nih.gov

Advanced and Green Chemistry Synthetic Protocols

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, environmentally friendly, and sustainable methods. This trend is reflected in the synthesis of imidazo[4,5-c]pyridines through the adoption of microwave-assisted synthesis and multicomponent reactions.

One-pot multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency and atom economy. nih.govgrowingscience.com They allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolation of intermediates. nih.gov The synthesis of highly functionalized pyridines has been achieved through one-pot multicomponent reactions involving substrates like 1,3-dicarbonyl compounds, aromatic aldehydes, and malononitrile. nih.gov While not directly yielding the imidazo[4,5-c]pyridine core, these MCRs are crucial for constructing the foundational pyridine (B92270) ring which can then be further functionalized. For the direct assembly of related heterocyclic systems, MCRs have been developed that combine starting materials to form the desired scaffold in a highly convergent manner. beilstein-journals.orgacs.org For example, the synthesis of 5H-imidazo[4,5-c]pyridine analogues has been accomplished by reacting 3,4-diaminopyridine with the Na₂S₂O₅ adduct of corresponding benzaldehydes in a one-pot fashion. nih.gov

Catalyst-Free and Eco-Friendly Methodologies

In the pursuit of sustainable chemistry, catalyst-free and eco-friendly methods for the synthesis of imidazo[4,5-c]pyridine derivatives have been developed. These methods often utilize green solvents and aim to minimize waste and energy consumption.

One notable approach involves the one-pot, three-component reaction of 2-aminopyridine (B139424), aromatic aldehydes, and cyclohexyl isocyanide in a choline (B1196258) chloride-based deep eutectic solvent. semanticscholar.org This method, known as the Groebke multicomponent reaction, proceeds without a catalyst and provides good yields of imidazo[1,2-a]pyridines. semanticscholar.org The use of a deep eutectic solvent, such as a urea-choline chloride mixture, offers an environmentally benign and biodegradable reaction medium, with the added benefit of simple product purification through filtration. semanticscholar.org

Another eco-friendly strategy is the condensation of 2-aminopyridines with various carbonyl compounds under catalyst-free conditions. nih.gov For instance, the reaction of 2-aminopyridine with halogenoesters in ethanol (B145695) upon refluxing yields key intermediates for further derivatization. nih.gov Similarly, catalyst-free condensation with nitroalkenes can produce 2-aryl-3-vinylimidazo[1,2-a]pyridines. nih.gov These reactions highlight the potential for synthesizing complex imidazopyridine structures without the need for metal catalysts. nih.gov

Furthermore, the synthesis of N-[2-pyridinylmethylidene]aniline, a related Schiff base, has been achieved through eco-friendly procedures at ambient temperature using ethanol or an ethanol-water mixture, resulting in higher yields compared to conventional refluxing methods. ijiras.com

Reaction TypeReactantsSolventConditionsKey Advantage
Groebke Multicomponent Reaction2-Aminopyridine, Aromatic Aldehydes, Cyclohexyl IsocyanideCholine Chloride-based Deep Eutectic SolventCatalyst-free, 2-6 hoursEnvironmentally benign, biodegradable solvent, simple purification
Condensation2-Aminopyridine, HalogenoestersEthanolCatalyst-free, RefluxAccess to key intermediates
Condensation2-Aminopyridine, NitroalkenesNot specifiedCatalyst-freeSynthesis of vinyl-substituted imidazopyridines
Schiff Base FormationAniline (B41778), 2-FormylpyridineEthanol or Ethanol-WaterAmbient Temperature, 1 hourHigh yield, green solvent

Derivatization Strategies of the 2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline Core

The core structure of this compound offers multiple sites for derivatization, allowing for the fine-tuning of its chemical and biological properties. These strategies include N-alkylation, C-2 alkenylation, and the introduction of substituents on the aniline and imidazopyridine rings.

N-alkylation of the imidazo[4,5-c]pyridine system is a common strategy to introduce various substituents. The reaction of 5H-imidazo[4,5-c]pyridines with alkyl halides, such as 4-chlorobenzyl bromide or butyl bromide, in the presence of a base like potassium carbonate in DMF, predominantly leads to the formation of N5-regioisomers. nih.gov The regioselectivity of these reactions can be confirmed using advanced NMR techniques like 2D-NOESY and HMBC. nih.gov

Similarly, the alkylation of 6-bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine and 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine with 1-(chloromethyl)-4-methoxybenzene under basic conditions results mainly in the formation of N4 and N5 regioisomers, respectively. fabad.org.tr The imidazopyridine scaffold contains both a pyrrole-like and a pyridine-like nitrogen atom, and the position of the mobile hydrogen atom can tautomerize, which is fixed upon N-alkylation. fabad.org.tr

Parent CompoundAlkylating AgentConditionsMajor Regioisomer
5H-Imidazo[4,5-c]pyridines4-Chlorobenzyl bromide or Butyl bromideK2CO3, DMFN5
6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine1-(Chloromethyl)-4-methoxybenzeneK2CO3, DMFN4
2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine1-(Chloromethyl)-4-methoxybenzeneK2CO3, DMFN5

Direct C-H alkenylation at the C-2 position of the imidazopyridine ring represents an efficient method for introducing alkenyl groups. While the provided search results primarily focus on C-3 and C-5 alkenylation of the related imidazo[1,2-a]pyridine (B132010) scaffold, these methodologies offer insights into potential strategies for C-2 functionalization. For instance, palladium-catalyzed oxidative C-3 alkenylation of imidazo[1,2-a]pyridines with acrylates, acrylonitriles, or vinylarenes has been developed using oxygen as the oxidant. rsc.orglookchem.com This suggests that similar transition-metal-catalyzed approaches could potentially be adapted for the C-2 alkenylation of the this compound core.

Furthermore, cobalt-based bimetallic catalysts have been designed for the site-selective C-H alkenylation of nitrogen-containing heteroarenes, including imidazo[1,2-a]pyridine derivatives, with alkynes. researchgate.net These advanced catalytic systems could pave the way for novel C-2 alkenylation strategies.

The synthesis of imidazopyridines with diverse substituents on both the aniline and imidazopyridine rings is crucial for developing structure-activity relationships. The reaction of 3,4-diaminopyridine with sodium metabisulfite (B1197395) adducts of various benzaldehydes is a key method for synthesizing 2-(substituted-phenyl)imidazo[4,5-c]pyridines. nih.gov This allows for the introduction of a wide range of substituents on the phenyl ring, which is analogous to the aniline ring in the target compound. nih.gov

Furthermore, imidazopyridine-based pyran heterocycles have been synthesized through a multi-component reaction involving substituted imidazopyridines, malononitrile, and cyclohexanedione. nih.gov This demonstrates the versatility of the imidazopyridine core in constructing more complex heterocyclic systems. nih.gov The synthesis of multi-substituted pyridines from ylidenemalononitriles also presents a facile, solvent-free methodology to create highly functionalized pyridine rings, which could be incorporated into the imidazopyridine scaffold. rsc.orgnih.gov

The aniline moiety of this compound provides a key handle for further functionalization. While direct functionalization of the aniline part of the specific target molecule is not extensively detailed in the provided results, related chemistries offer valuable insights. For example, 2-(pyridin-2-yl)aniline (B1331140) has been utilized as a removable directing group to facilitate the copper-mediated C-H amination of the β-C(sp²)–H bonds of benzamide (B126) derivatives. rsc.org This strategy could potentially be adapted to introduce amino groups or other functionalities onto the aniline ring of the target compound.

Catalytic Systems in Imidazopyridine Synthesis

Various catalytic systems have been employed to facilitate the synthesis of imidazopyridines, often leading to improved yields and milder reaction conditions.

Copper-catalyzed reactions have proven effective in the synthesis of imidazo[1,2-a]pyridines. For instance, a three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes can be catalyzed by CuI and co-catalyzed by a NaHSO₄·SiO₂ system. beilstein-journals.org Another approach utilizes a copper-MOF (metal-organic framework) as a heterogeneous catalyst for a one-pot reaction between aldehydes, 2-aminopyridines, and nitromethane. nih.govbeilstein-journals.org

Palladium catalysts are also widely used. A Pd(OAc)₂-catalyzed synthesis of 3-vinylimidazo[1,2-a]pyridines has been reported. beilstein-journals.org Furthermore, palladium(II)-catalyzed intermolecular oxidative C-3 alkenylations of imidazo[1,2-a]pyridines have been achieved. rsc.orglookchem.com

Yttrium(III) triflate (Y(OTf)₃) has been used as a Lewis acid catalyst for the three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines to produce C3-alkylated derivatives. mdpi.com This method is advantageous due to its operational simplicity and tolerance of a wide range of functional groups. mdpi.com

Visible light-induced photocatalysis has emerged as a green and efficient strategy. For example, the trifluoromethylation of imidazo[1,2-a]pyridines has been achieved using photoredox catalysts under near-UV irradiation. mdpi.com

Catalyst SystemReaction TypeReactantsKey Features
CuI/NaHSO₄·SiO₂Three-component domino reactionAldehydes, 2-Aminopyridines, Terminal AlkynesSynergistic catalytic effect
Copper-MOFThree-component one-pot reactionAldehydes, 2-Aminopyridines, NitromethaneHeterogeneous, reusable catalyst
Pd(OAc)₂Synthesis of vinyl-substituted imidazopyridinesNot specifiedCatalytic C-H functionalization
Y(OTf)₃Aza-Friedel–Crafts reactionImidazo[1,2-a]pyridines, Aldehydes, AminesLewis acid catalysis, high functional group tolerance
Photoredox CatalystTrifluoromethylationImidazo[1,2-a]pyridines, Sodium TriflinateVisible light-induced, green chemistry

Palladium-Catalyzed Transformations

Palladium catalysis is a powerful tool for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many nitrogen-containing heterocycles. In the context of this compound synthesis, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are of significant interest. These reactions can be employed to couple a pre-formed 2-haloimidazo[4,5-c]pyridine with aniline or to effect the intramolecular cyclization of a suitably functionalized pyridine precursor.

A general approach involves the reaction of a 2-halo-3-aminopyridine derivative with an aniline or its derivative, followed by a palladium-catalyzed intramolecular cyclization to form the fused imidazole ring. Alternatively, a pre-formed 2-halo-imidazo[4,5-c]pyridine can be directly coupled with aniline. The choice of palladium catalyst and ligand is critical for achieving high yields and good functional group tolerance. Common catalytic systems include Pd(OAc)₂ with ligands like Xantphos. mdpi.comresearchgate.net Microwave irradiation has also been shown to accelerate these transformations, leading to rapid and efficient synthesis.

Table 1: Examples of Palladium-Catalyzed Synthesis of Imidazopyridine Derivatives

Starting MaterialsCatalyst/Ligand SystemSolvent/ConditionsProduct TypeReference
2-Halo imidazo[4,5-b]pyridines, Pyridone nucleophilesPd(OAc)₂ / XantphosCs₂CO₃, heatC2-substituted imidazo[4,5-b]pyridines mdpi.comresearchgate.net
2-Chloro-3-amino-pyridines, Primary amidesPd catalyst / Me₄tBu-XPhostert-Butanol, heatImidazo[4,5-b]pyridines researchgate.net
2-Aminopyridines, Aryl halides (in a multi-component reaction)Pd(OAc)₂Microwave, heat2,3-Diarylimidazo[1,2-a]pyridines organic-chemistry.org

This table presents representative examples of palladium-catalyzed reactions for the synthesis of imidazopyridine cores, which are analogous to the synthesis of the target compound.

Copper-Mediated/Catalyzed Reactions

Copper-based catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of imidazopyridines. Copper-catalyzed reactions, such as the Ullmann condensation and Chan-Lam coupling, are well-suited for the formation of the C-N bonds necessary for constructing the this compound scaffold. These reactions can proceed via the coupling of a diaminopyridine with a suitable benzoic acid derivative or through an intramolecular cyclization of an N-aryl aminopyridine.

For instance, the reaction of 3,4-diaminopyridine with a 2-aminobenzoic acid derivative in the presence of a copper catalyst can lead to the formation of the desired product through a condensation and subsequent cyclization. Copper(I) and Copper(II) salts, such as CuI and Cu(OAc)₂, are commonly employed as catalysts. beilstein-journals.orgresearchgate.net These reactions can often be carried out under aerobic conditions, with molecular oxygen serving as the oxidant. researchgate.net

Table 2: Examples of Copper-Catalyzed Synthesis of Imidazopyridine Derivatives

Starting MaterialsCatalyst/Co-catalyst/OxidantSolvent/ConditionsProduct TypeReference
2-Aminopyridines, Aldehydes, Terminal alkynesCuI / NaHSO₄·SiO₂HeatImidazo[1,2-a]pyridines beilstein-journals.org
2-Aminopyridines, Arylboronic acidsCu(OAc)₂ / 4-OH TEMPOHeatBenzo researchgate.netrsc.orgimidazo[1,2-a]pyridines researchgate.net
2-(2'-aminophenyl)imidazo[1,2-a]pyridinesCu(OTf)₂ / PIDA / TFADCE, 50°C5H-pyrido[2',1':2,3]imidazo[4,5-b]indoles researchgate.net

This table presents representative examples of copper-catalyzed reactions for the synthesis of related fused heterocyclic systems, demonstrating the utility of this methodology.

Acid-Catalyzed Cyclizations (e.g., Phosphoric Acid)

Acid-catalyzed cyclization represents a direct and often high-yielding method for the synthesis of the imidazo[4,5-c]pyridine ring system. This approach typically involves the condensation of a 1,2-diamine, such as 3,4-diaminopyridine, with a carboxylic acid or its derivative. In the synthesis of this compound, 3,4-diaminopyridine would be reacted with 2-aminobenzoic acid or a related derivative.

Phosphoric acid is a commonly used catalyst for this type of transformation, often in its polyphosphoric acid (PPA) form, which serves as both a catalyst and a dehydrating agent. The reaction proceeds by heating the mixture of the diamine and the carboxylic acid, which drives the cyclization through the formation of an amide intermediate followed by the elimination of water to form the imidazole ring. This method is attractive due to its operational simplicity and the ready availability of the starting materials. nih.gov

Table 3: Examples of Acid-Catalyzed Cyclization for Heterocycle Synthesis

Starting MaterialsAcid CatalystSolvent/ConditionsProduct TypeReference
2-Formylbenzoic acid, AnthranilamidesBrønsted or Lewis acidsHeatIsoindolobenzoxazinone derivatives nih.gov
2,5-Dibromo-4-hexylaminobenzoic acidSiCl₄MicrowaveCyclic tri(benzamide) rsc.org
Cyanamides, YnamideTriflic acidRoom temperature2,4,6-Triaminopyrimidines rsc.org

This table provides examples of acid-catalyzed cyclizations for the synthesis of various heterocyclic compounds, illustrating the general principle applicable to the target molecule.

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides insights into the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within a molecule.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the shielding or deshielding of protons.

In the ¹H NMR spectrum of a related compound, 2-methyl-1H-benzo[d]imidazole, the aromatic protons appear as a multiplet in the range of δ 7.24-7.19 ppm, while the methyl protons present as a singlet at δ 2.64 ppm. rsc.org For aniline (B41778), the protons on the aromatic ring typically appear between δ 6.6 and 7.2 ppm. rsc.org The protons of the imidazole (B134444) and pyridine (B92270) rings in the target molecule would also be expected to resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the fusion of the rings. The NH and NH₂ protons are often observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. For instance, in a similar heterocyclic system, the NH proton was observed as a singlet at δ 12.75 ppm. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Related Structural Moieties

Functional Group Chemical Shift (δ, ppm)
Aromatic Protons 6.6 - 8.5
Amine (NH₂) Protons Variable, often broad

Note: The exact chemical shifts for 2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline would require experimental determination.

¹³C NMR and APT ¹³C NMR Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. Attached Proton Test (APT) or similar spectral editing techniques can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

In the ¹³C NMR spectrum of a comparable compound, 2-cyclohexyl-1H-benzo[d]imidazole, the carbon signals appear at δ 157.4, 138.4, 137.1, 123.2, 122.9, 118.3, and 114.7 ppm for the aromatic and imidazole carbons, and at δ 33.8, 29.9, 26.2, and 26.0 ppm for the cyclohexyl carbons. rsc.org For this compound, the carbon atoms of the aniline ring, the pyridine ring, and the imidazole ring would each have characteristic chemical shifts. The carbon attached to the amino group in the aniline ring typically appears around δ 140-150 ppm, while the other aromatic carbons resonate between δ 115 and 130 ppm. The carbons in the heteroaromatic rings would also fall within this broader aromatic range, with their precise locations influenced by the adjacent nitrogen atoms. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic and Heteroaromatic Carbons 110 - 160

Note: These are estimated ranges, and experimental data is necessary for precise assignments.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. nih.govuvic.ca It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. uvic.ca For this compound, which has a molecular formula of C₁₂H₁₀N₄ and a molecular weight of 210.23 g/mol , ESI-MS in positive ion mode would be expected to show a prominent peak at an m/z of 211.1135, corresponding to the protonated molecule [M+H]⁺. ncats.iouni.lu The high-resolution mass spectrometry (HRMS) capability of modern ESI-MS instruments allows for the determination of the elemental composition with high accuracy. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This technique is particularly useful for analyzing complex mixtures and for purifying compounds. mdpi.com In the context of this compound, LC-MS can be used to assess the purity of a sample and to obtain its mass spectrum. nih.govnih.gov The retention time of the compound in the LC system provides an additional parameter for its identification. By coupling the LC to a tandem mass spectrometer (MS/MS), fragmentation of the parent ion can be induced, providing valuable structural information. nih.govnih.gov

Table 3: Expected Mass Spectrometric Data for this compound

Ion Expected m/z
[M]⁺ 210.09
[M+H]⁺ 211.10

Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the crystal lattice. researchgate.net

While a specific crystal structure for this compound was not found in the search results, the technique has been successfully applied to similar heterocyclic compounds. nih.govmdpi.comresearchgate.net For instance, the crystal structure of a related triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative revealed a triclinic crystal system and a P-1 space group. mdpi.com Such an analysis for this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its chemical and physical properties. The planarity of the fused ring system and the torsion angle between the imidazopyridine and aniline moieties would be key structural parameters obtained from this analysis.

Advanced Spectroscopic Methods for Electronic and Photophysical Properties

UV-visible absorption and fluorescence emission spectroscopy are essential techniques for investigating the electronic and photophysical properties of molecules like this compound. The absorption spectrum reveals the energies of electronic transitions from the ground state to various excited states, typically π→π* and n→π* transitions in these aromatic systems. The emission spectrum provides information about the de-excitation pathways from the lowest excited singlet state (S₁) back to the ground state (S₀).

Derivatives of the imidazopyridine scaffold are known to be fluorescent, with emission often occurring in the blue-violet region of the spectrum. ijrpr.com The photophysical properties are highly sensitive to the nature and position of substituents on the aromatic framework. For instance, the presence of an electron-donating amino group, as in the target compound, can lead to intramolecular charge transfer (ICT) character in the excited state.

This ICT character is often studied through solvatochromism, where the absorption and emission spectra are recorded in a series of solvents with varying polarity. A positive solvatochromic shift (a red shift in emission wavelength with increasing solvent polarity) is indicative of an excited state that is more polar than the ground state, a hallmark of an ICT process. researchgate.net Studies on 2-(4′-aminophenyl)-1H-imidazo-[4,5-c]pyridine (APIP-c), an analogue of the title compound, have shown that it displays twisted intramolecular charge transfer (TICT) emission in protic solvents. acs.org The analysis of solvatochromic shifts using models like the Lippert-Mataga plot allows for the quantification of the change in dipole moment upon excitation. nih.gov

Table 2: Photophysical Properties of 2-(4′-aminophenyl)-1H-imidazo-[4,5-c]pyridine (APIP-c) in Various Solvents This table shows representative data for a structural analogue, illustrating the effect of solvent polarity on absorption and emission maxima.

SolventPolarity (ET(30) kcal/mol)Absorption Max (λabs, nm)Emission Max (λem, nm)
Dioxane36.0328378
Acetonitrile45.6329383, 510 (shoulder)
Methanol55.4330495
Data adapted from a study on the photophysics of imidazo-[4,5-c]pyridine analogues. acs.org

Electrochemical methods, particularly cyclic voltammetry (CV), are used to determine the oxidation and reduction potentials of a molecule, providing insight into the stability of its electronic states and the energy levels of its frontier molecular orbitals (HOMO and LUMO). For this compound, the aniline moiety is expected to be the primary site of electrochemical oxidation.

The oxidation of the aniline group involves the removal of an electron to form a radical cation. The potential at which this occurs is highly dependent on the electronic nature of the substituents on the aromatic ring. mdpi.com Studies on various aniline derivatives show that oxidation potentials can range widely, typically from +0.4 V to over +1.0 V versus a standard reference electrode, depending on the solvent, electrolyte, and specific molecular structure. mdpi.commdpi.com For example, the electrochemical oxidation of aniline at a neutral pH of 7 shows an oxidation peak at approximately +0.4 V. mdpi.com The process is often electrochemically irreversible, as the initially formed radical cation can undergo subsequent chemical reactions, such as dimerization or polymerization. researchgate.net Measuring the oxidation potential is crucial for understanding the electron-donating ability of the molecule and its potential application in areas like materials science and catalysis. acs.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine various molecular properties based on the molecule's electron density.

Ground State Geometry Optimization

The first step in most computational studies is to find the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. Using a selected DFT functional (like B3LYP) and a basis set (such as 6-31G**), the calculation iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.

For 2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline, this optimization would determine the precise bond lengths, bond angles, and dihedral angles. Key parameters would include the planarity between the aniline (B41778) ring and the imidazopyridine system and the orientation of the amino group. The resulting optimized structure represents the molecule's most probable conformation at 0 Kelvin in the gas phase. Verifying that the optimized structure is a true minimum is done by performing frequency calculations; the absence of imaginary frequencies confirms a stable ground state.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. For this compound, analysis of the frontier orbitals would reveal the distribution of electron density. The HOMO is likely to be located on the electron-rich aniline portion, while the LUMO may be distributed across the heterocyclic imidazopyridine ring system. The calculated energy gap would provide insight into the molecule's stability and its potential for charge transfer interactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential (areas rich in electrons, prone to electrophilic attack), while blue regions signify positive potential (areas that are electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings due to their lone pairs of electrons. Conversely, the hydrogen atoms of the aniline's amino group would exhibit a positive potential. This mapping is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reagents.

Excited State Calculations

While DFT is excellent for ground-state properties, understanding how a molecule behaves upon absorbing light requires excited-state calculations. These methods are essential for predicting photochemical properties.

Restricted Configuration Interaction Singles (RCIS) Applications

Configuration Interaction (CI) is a highly accurate but computationally expensive method for solving the Schrödinger equation. A simplified and more computationally tractable version is Configuration Interaction Singles (CIS), which considers electron excitations from occupied to unoccupied orbitals. When applied to closed-shell systems, it is often referred to as RCIS.

RCIS calculations can provide a qualitative understanding of the electronic transitions and excited states of a molecule. For this compound, an RCIS study could predict the energies of its lowest singlet excited states, which correspond to the absorption of UV-Vis light. However, CIS methods often overestimate excitation energies and are typically used for qualitative insights or as a starting point for more advanced calculations.

Time-Dependent Density Functional Theory (TDDFT) Studies

Time-Dependent Density Functional Theory (TDDFT) is the most widely used method for studying the excited states of medium to large-sized molecules due to its favorable accuracy-to-cost ratio. It is an extension of DFT that can predict electronic absorption spectra, showing the energies and intensities of electronic transitions.

A TDDFT calculation on this compound would yield theoretical UV-Vis absorption data, including the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of transition probability). This allows for the assignment of specific electronic transitions, such as π→π* or n→π*, which are characteristic of aromatic and heterocyclic systems. These studies are crucial for designing molecules with specific photophysical properties, such as fluorescence or phosphorescence.

Theoretical Prediction of Two-Photon Absorption Cross-Sections

The prediction of two-photon absorption (2PA) cross-sections is a key area of computational chemistry, particularly for materials with applications in bioimaging and photodynamic therapy. For imidazopyridine derivatives, theoretical studies have explored their 2PA properties, revealing a correlation between their molecular structure and nonlinear optical response.

Theoretical approaches, such as those based on density functional theory (DFT), are employed to calculate the 2PA cross-sections. These calculations can elucidate the influence of different substituents and the length of the π-conjugated system on the 2PA response. For instance, studies on imidazo[1,2-a]pyridine (B132010) derivatives have shown that the introduction of electron-donating and electron-withdrawing groups can enhance the 2PA cross-section values. researchgate.net Furthermore, the therapeutic window is a critical consideration, and theoretical models can predict 2PA bands within this desired range. researchgate.net

Machine learning models have also emerged as a powerful tool for predicting two-photon absorption cross-sections (TPACS). chemrxiv.orgchemrxiv.org These models can identify key molecular features that determine the TPACS, such as the length of the conjugated structure, with a high degree of accuracy. chemrxiv.orgchemrxiv.org Such predictive models offer a high-throughput screening method for new TPA molecules, which could be applied to derivatives of "this compound" to identify candidates with optimal 2PA properties. chemrxiv.orgchemrxiv.org The application of these theoretical and machine learning methods can provide a quantitative relationship between the structure of imidazopyridine derivatives and their 2PA cross-sections, guiding the rational design of novel compounds for two-photon applications. chemrxiv.orgchemrxiv.org

A study on imidazopyridine derivatives highlighted their potential for high fluorescence quantum yields and significant two-photon absorption effects within the therapeutic window, making them promising candidates for fluorescent probes. ufg.br The investigation into N3-MEM-3H-imidazo[4,5-b]pyridine derivatives, a class to which the subject compound belongs, revealed substantial two-photon brightness, underscoring the potential of this scaffold in two-photon excitation applications. ufg.br

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are indispensable tools in modern drug discovery, providing detailed insights into how a ligand, such as "this compound," might interact with a biological target.

The imidazo[4,5-c]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Docking studies of derivatives of this scaffold have been instrumental in profiling their interactions with various protein kinases. For example, a study on 3H-imidazo[4,5-c]pyridine derivatives as CDK2 inhibitors revealed key interactions within the enzyme's active site. nih.gov These interactions often involve hydrogen bonds with backbone residues of the hinge region of the kinase, a common binding motif for kinase inhibitors.

The interaction profile for a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives with the COX-2 enzyme showed a binding mode similar to that of the known inhibitor celecoxib. nih.gov This highlights the versatility of the imidazopyridine scaffold to target different classes of enzymes. In another example, molecular docking of novel imidazo[1,2-a]pyridine hybrids with human LTA4H demonstrated interactions with key amino acid residues in the active site, with some hybrids showing stronger binding affinity than the original ligand. chemmethod.com These studies underscore the importance of the specific substitution pattern on the imidazopyridine core in determining the interaction profile and binding affinity.

Computational docking simulations can predict the preferred orientation of a ligand within a protein's binding site, as well as estimate the strength of the interaction, often expressed as a docking score or binding affinity. For a series of 3H-imidazo[4,5-c]pyridine-based CDK2 inhibitors, molecular docking and dynamic studies successfully portrayed the potential binding mechanism of the most potent compound. nih.gov These studies can reveal crucial details, such as the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

In a study of imidazo[4,5-b]pyridine derivatives as lumazine (B192210) synthase inhibitors, in-silico docking was used to predict the binding modes of the synthesized compounds. nih.gov Similarly, docking studies of pyrazoline derivatives bearing a pyridine ring into the COX-2 active site helped to rationalize their anti-inflammatory activity, with the best docking scores correlating with the observed biological activity. researchgate.net These examples demonstrate the predictive power of molecular docking in identifying promising drug candidates and understanding their mechanism of action at a molecular level.

The imidazo[4,5-c]pyridine scaffold has been identified as a valuable starting point for the design of selective kinase inhibitors. nih.gov Computational methods play a pivotal role in the optimization of these scaffolds. For instance, in the development of selective DNA-Dependent Protein Kinase (DNA-PK) inhibitors, a simpler and more flexible imidazo[4,5-c]pyridine-2-one scaffold was explored to improve physicochemical and formulation properties. nih.gov

The design of novel CDK2 inhibitors from the structure of CYC202 utilized a scaffold hopping strategy to create a new series of imidazo[4,5-c]pyridine-based compounds. nih.gov Molecular docking and dynamic studies were then used to confirm the binding mode and rationalize the structure-activity relationships, guiding further optimization of the lead compounds. nih.gov These computational approaches enable a more rational and efficient design process for developing potent and selective kinase inhibitors based on the "this compound" scaffold.

Hirshfeld Surface Analysis for Molecular Packing and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids. This analysis provides insights into how molecules are packed in a crystal and which interactions are most significant in stabilizing the crystal structure.

For various imidazopyridine derivatives, Hirshfeld surface analysis has been employed to understand their solid-state properties. nih.govmdpi.comuctm.edubohrium.comnih.gov The analysis generates a three-dimensional surface around a molecule, colored according to the nature and proximity of intermolecular contacts. Accompanying two-dimensional fingerprint plots provide a quantitative summary of the different types of intermolecular interactions.

For example, a study on a bromo-substituted imidazo[4,5-b]pyridine derivative revealed that the most significant contributions to the crystal packing were from H···H, H···Br/Br···H, and H···O/O···H interactions. nih.gov In another case, the analysis of two imidazo[1,2-a]pyridine derivatives highlighted the roles of N-H···N hydrogen bonds and C-H···π interactions in forming the crystal packing. nih.gov

The application of Hirshfeld surface analysis to "this compound" would allow for a detailed investigation of its intermolecular interactions in the solid state. This would include identifying potential hydrogen bonds involving the aniline and imidazole N-H groups, as well as π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for predicting the compound's physical properties, such as solubility and melting point, and for the design of crystalline forms with desired characteristics.

Interaction TypeTypical Contributing AtomsSignificance in Imidazopyridine Derivatives
Hydrogen BondingN-H, O-H, N, OFormation of chains and layers, stabilization of crystal packing. nih.gov
H···H ContactsHydrogenOften the most abundant, indicating close packing. nih.gov
π-π StackingAromatic RingsAssociation of imidazopyridine units, contributing to stability. nih.gov
C-H···π InteractionsC-H bonds, Aromatic RingsLinking molecular chains and layers. nih.gov
Halogen BondingHalogen atomsCan be a significant directional interaction in halogenated derivatives. nih.gov

Pharmacological Potential and Biological Activities

Anti-inflammatory Properties of Imidazopyridine Derivatives

Imidazopyridine derivatives have demonstrated notable anti-inflammatory effects. nih.govnih.gov These compounds are recognized for their potential to mitigate inflammatory processes, making them a subject of extensive research. nih.gov

Cyclooxygenase (COX-1/COX-2) Inhibition Studies

A key mechanism behind the anti-inflammatory action of imidazopyridine derivatives is their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation. researchgate.netnih.gov

Research has focused on the selective inhibition of COX-2 over COX-1. While COX-1 is involved in maintaining the gastric mucosa, COX-2 is primarily induced during inflammation. researchgate.net Selective COX-2 inhibitors are therefore sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netmdpi.com

Studies on various imidazopyridine derivatives have revealed their potential as selective COX-2 inhibitors. For instance, a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for their COX-1 and COX-2 inhibitory activity. nih.govnih.gov One compound, in particular, demonstrated significant selectivity for COX-2. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the active site of the COX-2 enzyme, supporting the in vitro findings. nih.govnih.gov

Another study focused on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which were designed as selective COX-2 inhibitors. nih.gov The results showed that these compounds exhibited potent and selective COX-2 inhibition. nih.gov For example, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine showed a high COX-2 selectivity index. nih.gov

Similarly, a series of 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine derivatives were synthesized and evaluated. researchgate.net The compound with a p-methylsulfonyl phenyl group at the C-2 position of the imidazo[1,2-a]pyridine (B132010) ring demonstrated the highest potency and selectivity for COX-2 inhibition. researchgate.net

Furthermore, imidazopyrazolopyridines have been introduced as novel and potent selective COX-2 inhibitors. researchgate.net Starting from a lead compound, structure-based drug design led to the development of more potent analogues with high COX-2 selectivity. researchgate.net

A novel synthetic imidazo[1,2-a]pyridine derivative, MIA, was found to reduce inflammatory cytokines in breast and ovarian cancer cell lines. nih.gov Its anti-inflammatory effects were attributed to the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov

The following table summarizes the COX inhibition data for selected imidazopyridine derivatives:

Compound/Derivative SeriesTargetIC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)Reference
2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f)COX-29.22.37 nih.gov
2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f)COX-121.8 nih.gov
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)COX-20.07508.6 nih.gov
2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f)COX-20.07217.1 nih.govresearchgate.net
Imidazo[1,2-a]pyridine derivatives (general)COX-20.05 - 0.1857 - 217 researchgate.net
Imidazopyrazolopyridine (Lead compound 5a)COX-2-9.4 mdpi.com
Imidazopyrazolopyridine (Compound 5c)COX-2-18 mdpi.com

Antimicrobial Efficacy

Imidazopyridine derivatives have demonstrated significant antimicrobial properties, positioning them as a promising class of compounds in the fight against various pathogens. nih.gov

Antibacterial Activity Assessments

The antibacterial potential of imidazopyridine derivatives has been widely investigated. nih.govtandfonline.com These compounds have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, 2H-chromene-based imidazopyridine derivatives have been reported as potent inhibitors of peptide deformylase, exhibiting activity against Klebsiella oxytoca, Streptococcus pyogenes, Staphylococcus aureus, and Escherichia coli. nih.gov

Another study synthesized new imidazo[1,2-a]pyridine derivatives incorporating pyridine (B92270), thiazole, and pyrazole (B372694) moieties. tandfonline.com The imidazopyridine-thiazole hybrids, in particular, showed remarkable antibacterial activities. tandfonline.com Furthermore, some synthesized imidazopyridine derivatives have exhibited significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. nih.gov

The table below presents the antibacterial activity of selected imidazopyridine derivatives:

DerivativeBacterial StrainActivity/MeasurementReference
2H-chromene-based imidazopyridineKlebsiella oxytocaPotent Inhibition nih.gov
2H-chromene-based imidazopyridineStreptococcus pyogenesPotent Inhibition nih.gov
2H-chromene-based imidazopyridineStaphylococcus aureusPotent Inhibition nih.gov
2H-chromene-based imidazopyridineEscherichia coliPotent Inhibition nih.gov
Imidazopyridine-thiazole hybridsVarious model bacteriaRemarkable antibacterial activities tandfonline.com
Imidazopyridine conjugates (Compound 5a)Various bacteriaMBC < 2.50 µg/mL nih.gov
Imidazopyridine conjugates (Compounds 5b, 5d)Gram-negative strainsMBC < 1 µg/mL nih.gov

Antifungal Mechanisms (e.g., Glucosamine-6-phosphate Synthase Inhibition)

The antifungal activity of imidazopyridine derivatives is another crucial area of their pharmacological potential. nih.gov One of the key mechanisms underlying their antifungal action is the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase. nih.gov This enzyme is essential for the biosynthesis of the fungal cell wall, making it an attractive target for antifungal agents. nih.govnih.gov

Molecular docking studies have been conducted to analyze the interaction of imidazopyridine derivatives with the GlcN-6-P synthase enzyme, providing insights into their mechanism of action at a molecular level. nih.gov The inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to cell death. nih.gov

Anticancer and Cytotoxic Activities

Imidazopyridine derivatives have emerged as a significant class of compounds with promising anticancer and cytotoxic properties. nih.govnih.gov Their ability to target various cellular processes involved in cancer progression has made them a focus of extensive research. chemmethod.com

Inhibition of Kinases (e.g., Cyclin-Dependent Kinases, Aurora Kinases, Src Family Kinases)

A primary mechanism through which imidazopyridine derivatives exert their anticancer effects is the inhibition of various protein kinases that play critical roles in cell cycle regulation and signal transduction.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of many cancers. nih.gov Imidazo[1,2-c]pyrimidin-5(6H)-ones, a class of imidazopyridine-related compounds, have been identified as inhibitors of CDK2. nih.gov The co-crystal structure of one such inhibitor in complex with CDK2 has revealed its binding mode in the ATP pocket, providing a basis for further inhibitor development. nih.gov

Aurora Kinases: Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is linked to various cancers. nih.govacs.org Imidazo[4,5-b]pyridine derivatives have been discovered as potent inhibitors of Aurora kinases. nih.gov For example, one compound was identified as a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C. nih.gov Further optimization of imidazo[4,5-b]pyridine-based kinase inhibitors led to the identification of a dual FLT3/Aurora kinase inhibitor with oral bioavailability, showing promise for the treatment of acute myeloid leukemia. acs.org

Src Family Kinases: While direct inhibition of Src family kinases by 2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline is not explicitly detailed in the provided context, the broad kinase inhibitory profile of imidazopyridine derivatives suggests potential activity against this family as well, which are often implicated in cancer cell proliferation, survival, and metastasis.

The table below highlights the kinase inhibitory activity of selected imidazopyridine derivatives:

Derivative/CompoundTarget KinaseIC50 (µM)Reference
Imidazo[1,2-c]pyrimidin-5(6H)-onesCDK2/cyclin EMicro- to submicromolar nih.gov
2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (Compound 31)Aurora-A0.042 nih.gov
2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (Compound 31)Aurora-B0.198 nih.gov
2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (Compound 31)Aurora-C0.227 nih.gov
Imidazo[4,5-b]pyridine-based dual inhibitor (27e)FLT3Potent inhibition acs.org
Imidazo[4,5-b]pyridine-based dual inhibitor (27e)Aurora-A, -B, -CPotent inhibition acs.org

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Derivatives of the imidazo[4,5-c]pyridine scaffold have emerged as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. nih.gov PARP inhibitors are a targeted cancer therapy, particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. researchgate.net

A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives were developed and found to be effective PARP-1 inhibitors. researchgate.netnih.gov One of the most potent compounds identified in these studies was 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide (designated 11a or XZ-120312), which demonstrated strong enzymatic inhibition. nih.govuni.lu Research has shown that these inhibitors can significantly enhance the cell-killing effects of DNA-damaging chemotherapy agents like temozolomide. nih.gov This synergistic effect was observed in several human cancer cell lines, including colon carcinoma (SW-620), breast cancer (MDA-MB-468), and lung cancer (A549). nih.govuni.lu

CompoundTargetActivity (IC₅₀)Cancer Cell LinePotentiation of TemozolomideReference
2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamidePARP-18.6 ± 0.6 nMSW-6204.0-fold increase nih.govuni.lu
2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamidePARP-18.6 ± 0.6 nMMDA-MB-4683.0-fold increase nih.govuni.lu
2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamidePARP-18.6 ± 0.6 nMA5497.7-fold increase nih.govuni.lu

Antiproliferative Effects on Cancer Cell Lines

The imidazo[4,5-c]pyridine core is a key feature in several classes of compounds with demonstrated antiproliferative activity against various cancer cell lines. Beyond the potentiation of chemotherapy seen with PARP inhibitors, other derivatives show direct cytotoxic or cytostatic effects through different mechanisms. nih.govacs.org

One such mechanism is the inhibition of DNA-dependent protein kinase (DNA-PK), another crucial enzyme in DNA double-strand break repair. A class of 6-Anilino Imidazo[4,5-c]pyridin-2-ones was identified as potent and selective DNA-PK inhibitors. acs.org These compounds act as radiosensitizers, enhancing the efficacy of radiation therapy in cancer cells. This effect was demonstrated in a broad range of cancer cell lines. acs.org Additionally, other derivatives, such as those featuring an N-hydroxy-carboximidamide group on a phenyl ring attached to the core, have shown high cytotoxic activity, with one compound registering an IC₅₀ value of 0.082 µM. mdpi.com

Compound ClassMechanism of ActionEffectReference
Imidazo[4,5-c]pyridine-7-carboxamidesPARP-1 InhibitionPotentiates chemotherapy cytotoxicity nih.gov
6-Anilino Imidazo[4,5-c]pyridin-2-onesDNA-PK InhibitionRadiosensitization of cancer cells acs.org
Imidazo[4,5-c]pyridines with N-hydroxy-carboximidamide groupCytotoxicityDirect antiproliferative activity (IC₅₀ = 0.082 µM) mdpi.com

Antiviral Properties

The imidazo[4,5-c]pyridine scaffold has been identified as a promising framework for the development of antiviral agents. mdpi.com Derivatives have shown potent activity against several viruses, including members of the Flaviviridae family. nih.govnih.gov

One notable example is 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) , which is a highly potent inhibitor of Classical Swine Fever Virus (CSFV) replication in vitro. nih.gov This compound targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication. nih.govnih.gov Further optimization of this class led to the discovery of compounds with significant activity against Hepatitis C Virus (HCV). nih.gov The compound 2-(2,3-difluorophenyl)-5-[4-(trifluoromethyl)benzyl]-5H-imidazo[4,5-c]pyridine was found to be particularly effective against HCV, with a half-maximal effective concentration (EC₅₀) of 0.10 µM and a high selectivity index of 1080. nih.gov Additionally, the natural product analog 3-deazaneplanocin A , which contains an imidazo[4,5-c]pyridine core, has shown potential against the Ebola virus. nih.gov

CompoundVirusActivity (EC₅₀)Viral TargetReference
5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP)Classical Swine Fever Virus (CSFV)0.8 - 1.6 µMRNA-dependent RNA polymerase (RdRp) nih.gov
2-(2,3-difluorophenyl)-5-[4-(trifluoromethyl)benzyl]-5H-imidazo[4,5-c]pyridineHepatitis C Virus (HCV)0.10 µMNot specified nih.gov
3-Deazaneplanocin AEbola Virus (potential)Not specifiedS-adenosyl-l-homocysteine hydrolase nih.gov

Antidiabetic Potentials

The therapeutic potential of imidazopyridine derivatives extends to metabolic disorders like diabetes. mdpi.comdoi.org While research into the imidazo[4,5-c]pyridine core for this specific application is still emerging, related structures have shown promise. The broader class of imidazopyridines has been investigated for its ability to influence enzymes involved in carbohydrate metabolism. mdpi.com For instance, compounds based on this general scaffold have been designed as potential inhibitors of glycogen (B147801) synthase kinase 3β (GSK3β), a key regulator of glucose metabolism. doi.org Furthermore, studies on the isomeric imidazo[4,5-b]pyridines have noted their potential for antidiabetic activity. researchgate.net These findings suggest that the imidazo[4,5-c]pyridine nucleus may be a valuable template for developing novel hypoglycemic agents.

Modulation of Autoimmune Disorders (e.g., Tyrosine Kinase 2 Inhibition, JAK1 Inhibition)

The Janus kinase (JAK) family of enzymes, which includes Tyrosine Kinase 2 (TYK2) and JAK1, plays a pivotal role in cytokine signaling pathways that drive inflammation and autoimmune diseases. eurekaselect.comgoogle.com The imidazo[4,5-c]pyridine scaffold has been successfully utilized to develop potent inhibitors of these kinases. eurekaselect.comacs.org

Specifically, a series of 1H-imidazo[4,5-c]pyridine derivatives were found to be capable of dual JAK1/TYK2 inhibition. acs.org This dual activity is significant as both enzymes are involved in the signaling of multiple pro-inflammatory cytokines. Patents have been filed for various imidazo[4,5-c]pyridine derivatives as JAK kinase inhibitors intended for the treatment of inflammatory and degenerative diseases. eurekaselect.com This highlights the scaffold's importance in developing targeted therapies for autoimmune conditions such as rheumatoid arthritis and psoriasis. google.com

Compound ClassTargetTherapeutic ApplicationReference
1H-Imidazo[4,5-c]pyridine derivativesJAK1/TYK2 (dual inhibition)Autoimmune and Inflammatory Diseases acs.org
Imidazo[4,5-c]pyridine derivatives (Patented)JAK KinasesDegenerative and Inflammatory Diseases eurekaselect.com

Interaction with Neurotransmitter Receptors (e.g., GABAA Receptor Agonism)

Compounds featuring the imidazopyridine core are well-known for their activity in the central nervous system (CNS), particularly as modulators of the γ-aminobutyric acid type A (GABA-A) receptor. mdpi.com This receptor is the primary target for benzodiazepines and related drugs used to treat anxiety and sleep disorders.

A specific imidazo[4,5-c]pyridine derivative known as Bamaluzole was patented as a GABA-A receptor agonist with anticonvulsant properties. mdpi.com This finding confirms that the imidazo[4,5-c]pyridine scaffold, in addition to other imidazopyridine isomers, can effectively interact with this key inhibitory neurotransmitter receptor in the brain. mdpi.comresearchgate.net This interaction underscores the potential for developing novel CNS-active agents based on this heterocyclic system.

Other Biological Activities and Enzyme Inhibition

The versatility of the imidazo[4,5-c]pyridine scaffold is further demonstrated by its derivatives' ability to inhibit a range of other enzymes and receptors involved in various cellular processes.

Mitogen and Stress-Activated Protein Kinase-1 (MSK-1) Inhibition: A series of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives were developed as highly potent and selective inhibitors of MSK-1, a kinase involved in inflammation and cancer. nih.gov

DNA-Dependent Protein Kinase (DNA-PK) Inhibition: As mentioned previously, 6-Anilino Imidazo[4,5-c]pyridin-2-ones are selective inhibitors of DNA-PK, a key enzyme in DNA repair. acs.org

Histone Methyltransferase Inhibition: The compound 3-deazaneplanocin A , which possesses an imidazo[4,5-c]pyridine core, acts as an inhibitor of the histone methyltransferase EZH2, a target in various cancers. nih.gov

Angiotensin II Receptor Antagonism: The imidazo[4,5-c]pyridine structure has been incorporated into compounds designed as angiotensin II receptor antagonists, which are used to treat hypertension. mdpi.com

Proton Pump Inhibition

Derivatives of the isomeric imidazo[4,5-b]pyridine scaffold have been successfully developed as proton pump inhibitors (PPIs). nih.govgoogle.com A notable example is Tenatoprazole, which contains the imidazo[4,5-b]pyridine core and effectively blocks the gastric H+,K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. mdpi.comgoogle.com This mechanism of action is crucial for the treatment of gastrointestinal inflammatory diseases. google.com Prodrugs of these inhibitors have also been developed to improve their therapeutic profiles. google.com While Tenatoprazole is an imidazo[4,5-b]pyridine, other isomeric scaffolds, such as imidazo[1,2-a]pyridines and 1H-pyrrolo[3,2-b]pyridines, have also been investigated as inhibitors of gastric acid secretion, indicating the versatility of the broader pyridine-fused imidazole (B134444) structures in this therapeutic area. acs.org

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen receptor-positive breast cancer. sci-hub.se The imidazopyridine scaffold has been identified as a promising chemical group for the development of aromatase inhibitors. nih.gov Research in this area has led to the synthesis and evaluation of various pyridine-containing compounds. For instance, pyridine-substituted thiazolylphenol derivatives have been designed as non-steroidal aromatase inhibitors, acting as bioisosteres of existing triazole-based drugs. sci-hub.se While direct studies on this compound as an aromatase inhibitor are not prominent, the recognized potential of the general imidazopyridine class suggests a possible avenue for future investigation. nih.gov

Antagonism of Angiotensin II Receptors (AT1, AT2)

The imidazo[4,5-c]pyridine skeleton has been a fruitful scaffold for the development of non-peptide angiotensin II (AII) receptor antagonists, which are vital in the management of hypertension. nih.govjst.go.jp Researchers have synthesized series of 2,3,5-trisubstituted 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives and evaluated their affinity for AII receptors. nih.gov Variations in substituents at the C-2, N-3, and N-5 positions have been shown to significantly modulate activity, with some derivatives exhibiting potencies in the nanomolar range, comparable to or even exceeding that of losartan (B1675146) in in vitro assays. nih.gov For example, the acetamide (B32628) derivative 2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5-(N,N-diethylacetamide) was found to be particularly potent. nih.gov Similarly, 6-arylimidazo[4,5-c]pyridine derivatives have demonstrated potent in vitro receptor-binding activity. jst.go.jp

Table 1: Angiotensin II Receptor Antagonism by Imidazo[4,5-c]pyridine Derivatives

CompoundIn Vitro PotencyIn Vivo ActivityReference
2-Butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5-(N,N-diethylacetamide) (14u)Superior to L-158,809Not specified nih.gov
2-Butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5-acetamide (14q)Not specifiedSuperior to losartan in spontaneously hypertensive rats (IV) nih.gov
Various 6-arylimidazo[4,5-c]pyridine derivativesUp to 4-fold more potent than DuP 753Weak antihypertensive activity in rats (oral) jst.go.jp

Thromboxane (B8750289) A2 Antagonism

The imidazo[4,5-b]pyridine scaffold, an isomer of the core structure of this compound, has been utilized in the creation of thromboxane A2 (TXA2) receptor antagonists. nih.gov A series of 3-benzylimidazo[4,5-b]pyridines substituted at the 2-position with an alkanoic or mercaptoalkanoic acid chain were synthesized and showed affinity for human platelet TXA2/PGH2 receptors. nih.gov Structure-activity relationship studies revealed that compounds with a 3,3-dimethylbutanoic acid side chain were the most potent, with Ki values in the low nanomolar range. nih.gov The compound 4-[3-[(4-chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid was selected for further development due to its promising pharmacological profile. nih.gov Additionally, imidazo[1,5-a]pyridines represent another class of isomers that have been investigated as thromboxane A2 synthetase inhibitors. acs.org

Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) Inhibition

Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is an ecto-nucleotidase that plays a role in controlling extracellular nucleotide levels. Potent and selective inhibitors of NPP1 are sought after as tools to study its physiological and pathological roles. nih.gov A screening of a compound library led to the discovery of 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide as a hit compound with a Ki value of 217 nM against NPP1. nih.gov Subsequent structure-activity relationship studies on imidazo[4,5-b]pyridine analogues resulted in compounds with high inhibitory potency, demonstrating Ki values as low as 29.6 nM when using an artificial substrate. nih.gov These inhibitors were found to be competitive, though their potency was significantly lower when tested against the natural substrate ATP. nih.gov

Table 2: NPP1 Inhibition by Imidazo[4,5-b]pyridine Derivatives

CompoundKi Value (vs. p-Nph-5'-TMP)Ki Value (vs. ATP)Reference
2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide (5a)217 nMLow micromolar range nih.gov
Optimized imidazo[4,5-b]pyridine analogues29.6 nMLow micromolar range nih.gov

MSK-1 and IKK-ε Kinase Inhibition

While direct inhibition of Mitogen- and Stress-activated protein Kinase-1 (MSK-1) and IκB Kinase epsilon (IKK-ε) by this compound has not been specifically reported, derivatives of the imidazo[4,5-c]pyridine scaffold have been explored as kinase inhibitors. For instance, a series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma. nih.gov Several of these compounds exhibited potential Src and Fyn kinase inhibition in the submicromolar range. nih.gov Given the cross-talk and similarities within kinase families, this suggests that the imidazo[4,5-c]pyridine scaffold could potentially be adapted to target other kinases like MSK-1 and IKK-ε.

Inhibition of Apoptosis Proteins

The induction of apoptosis is a key strategy in cancer therapy. Various derivatives of imidazopyridine isomers have been shown to induce apoptosis in cancer cells. For example, novel imidazo[1,2-a]pyridine derivatives have been demonstrated to induce apoptosis and cell cycle arrest in non-small cell lung cancer and melanoma cells. nih.govtezu.ernet.in Some of these compounds act through the AKT/mTOR pathway and lead to an increase in the expression of apoptosis-associated proteins like BAX and active caspase-9. nih.gov Other imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis via a p53/Bax-mediated mitochondrial pathway. researchgate.net Although these findings are for a different isomeric scaffold, they highlight the potential of the broader imidazopyridine class to be developed as modulators of apoptosis. nih.govtezu.ernet.inresearchgate.net

Structure Activity Relationships Sar and Rational Design

Impact of Substituent Effects on Biological Activity

The biological activity of the imidazopyridine scaffold is highly sensitive to the nature and position of various substituents. Both the imidazopyridine ring system and the aniline (B41778) moiety serve as key points for chemical modification to explore and optimize interactions with biological targets.

The imidazopyridine core is a versatile scaffold whose biological activity can be fine-tuned by introducing different functional groups. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biomolecules. mdpi.com Studies on various imidazopyridine isomers have demonstrated that substitutions at different positions on this fused heterocyclic system significantly influence their therapeutic potential. mdpi.com

For instance, in studies of imidazo[1,2-a]pyridine (B132010) derivatives, varying the groups at the 3- and 6-positions has been a key strategy in developing potent inhibitors of phosphoinositide 3-kinase α (PI3Kα). nih.gov Similarly, for imidazo[4,5-b]pyridines, the introduction of cyano- and amidino-substituents has been explored to modulate their antiproliferative, antibacterial, and antiviral activities. mdpi.com A study on these derivatives found that a bromo-substituted compound bearing a 2-imidazolinyl amidino group exhibited the most potent effect against a panel of cancer cell lines. mdpi.com

In the closely related imidazo[4,5-c]pyridin-2-one series, substitutions at the R1 position (the nitrogen atom of the pyridine (B92270) ring) showed that aliphatic rings, particularly a cyclopentyl group, led to better inhibitory activity against Src family kinases compared to aromatic rings or short-chain alkanes. nih.gov This highlights the importance of the size and nature of substituents on the pyridine portion of the core structure.

Table 1: Effect of R1 Substituents on Src Kinase Inhibition for Imidazo[4,5-c]pyridin-2-one Derivatives (R2 = 4-chlorophenyl)

Compound ID R1 Substituent Src Inhibition IC₅₀ (µM)
1d Cyclopentyl 0.23
1e Cyclohexyl 0.35
1a Phenyl >50
1b Methyl >50
1c Isopropyl >50

Data sourced from a study on imidazo[4,5-c]pyridin-2-one derivatives, demonstrating the superior activity of aliphatic ring substituents at the R1 position. nih.gov

The aniline portion of the molecule presents another critical site for modification to improve biological efficacy. The substitution pattern on this phenyl ring can drastically alter the compound's properties, including its binding affinity and selectivity.

In the development of imidazo[4,5-c]pyridin-2-one inhibitors, when the R1 position was fixed as a cyclopentyl group, modifications to the R2 substituent (a phenyl ring analogous to the aniline moiety) revealed that larger groups at the para-position were generally preferred for inhibitory activity. nih.gov For example, substituting the para-position of the phenyl ring with a 4-(hydroxymethyl)phenyl group resulted in potent activity against Src and Fyn kinases. nih.gov

Similarly, in a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines, which are potent and selective ATP-independent Akt inhibitors, modifications to the 3-phenyl group (the aniline analog) were crucial. nih.gov The exploration of various substituents on this ring was a key part of the optimization process that led to the identification of compounds with excellent oral bioavailability and in vivo efficacy. nih.gov The position of substituents on the aniline ring can also significantly impact lipophilicity, which in turn affects pharmacokinetic properties. mdpi.com For instance, para-substituted aniline derivatives have been observed to have significantly different lipophilicity compared to their ortho- and meta-substituted counterparts. mdpi.com

Table 2: Influence of Aniline Moiety (R2) Substitution on Src Kinase Inhibition (R1 = Cyclopentyl)

Compound ID R2 Substituent Src Inhibition IC₅₀ (µM)
1q 4-(hydroxymethyl)phenyl 0.44
1s 4-(2-hydroxyethyl)phenyl 0.81
1d 4-chlorophenyl 0.23
1n 4-cyanophenyl 1.12

Data from a study on imidazo[4,5-c]pyridin-2-one derivatives, illustrating how derivatization of the phenyl moiety impacts inhibitory activity. nih.gov

Rational Design Principles for Enhanced Selectivity and Potency

Modern drug discovery relies heavily on rational design principles to create molecules with improved therapeutic profiles. For inhibitors based on the 2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline scaffold, these strategies include targeting specific features of the enzyme active site and employing advanced medicinal chemistry techniques like scaffold hopping.

Protein kinases are a major class of drug targets, but the high degree of conservation in their ATP-binding sites presents a significant challenge for developing selective inhibitors. nih.govnih.gov A successful strategy to overcome this is to design inhibitors that bind to allosteric sites—pockets on the kinase that are distinct from the ATP-binding site. nih.govnih.gov

Derivatives of the closely related 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine scaffold have been successfully developed as potent and selective ATP-independent Akt inhibitors. nih.govresearchgate.net X-ray crystallography confirmed that these molecules bind to an allosteric pocket located at the interface between the kinase and PH domains of Akt1. nih.govnih.gov This binding induces a conformational change that occludes the ATP-binding cleft, preventing the kinase from functioning. nih.govresearchgate.net The aminopyridine group of the scaffold was shown to form hydrogen bonds within this allosteric pocket, while the main scaffold establishes critical hydrophobic interactions. nih.gov This allosteric mechanism of action is the foundation of their selectivity, as the allosteric pocket is not conserved across all kinases in the same way the ATP-binding site is. nih.gov

Scaffold hopping is a powerful lead optimization strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining its biological activity. nih.govniper.gov.in This technique can lead to compounds with improved properties, such as enhanced metabolic stability or novel intellectual property. niper.gov.inacs.org

The imidazopyridine core has been a subject of such strategies. For example, a scaffold hopping approach was used to transition from imidazopyridine-based mGlu2 positive allosteric modulators to novel imidazopyrazinone analogs. acs.org Computational methods based on 3D shape and electrostatic similarity identified the new scaffold, and researchers hypothesized that the structure-activity relationships would be broadly consistent between the two cores, which proved to be a successful strategy. acs.org In another instance, scaffold hopping and hybridization techniques were employed to design pyridine-annulated purines from imidazo-pyridine derivatives, leading to the discovery of novel anticancer agents. rsc.orgresearchgate.net This demonstrates the utility of the imidazopyridine framework as a starting point for discovering new and diverse chemotypes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new compounds and guide the design of more potent molecules.

While specific QSAR studies on this compound were not found, QSAR analyses have been applied to related heterocyclic structures, providing insights into the types of molecular descriptors that are crucial for their activity. For example, a QSAR study on a series of 9-(pyridin-2'-yl)-aminoacridines found that the electron-withdrawing character of substituents on the pyridine ring enhanced the interaction with DNA. mdpi.com Another study on 2,4-diamino-pyrimidine derivatives as antimalarial agents revealed that lipophilicity was a key driver for improving biological activity. nih.gov QSAR analyses of other heterocyclic compounds have pointed to the importance of electronic descriptors, spatial descriptors, and molecular density in determining binding affinity to biological targets. iaea.org Such studies underscore the power of QSAR to identify key physicochemical properties—like lipophilicity, electronic character, and molecular shape—that govern the biological activity of heterocyclic compounds, and these same principles would be applicable in guiding the optimization of this compound derivatives. mdpi.comnih.gov

Stereochemical Considerations in Biological Activity

An analysis of the scientific literature and chemical databases indicates that the parent compound, this compound, is an achiral molecule. ncats.io This means that it does not possess a stereocenter and therefore does not exist as different stereoisomers, such as enantiomers or diastereomers.

Consequently, research focusing on the differential biological activity of stereoisomers of this specific compound is not applicable. Scientific investigations into stereochemical considerations inherently require the existence of chiral centers within a molecule, allowing for the synthesis and comparative evaluation of its distinct spatial arrangements.

Searches for chiral derivatives of this compound that introduce a stereocenter and subsequently evaluate the biological activities of the resulting enantiomers or diastereomers did not yield specific findings. While the broader class of imidazopyridine derivatives has been a subject of medicinal chemistry research, with some studies exploring the impact of stereochemistry on the activity of analogous but structurally distinct compounds, no such data is currently available for this compound itself. nih.govnih.govmdpi.com

Mechanistic Insights into the Biological Action of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published data for the chemical compound This compound concerning its detailed biological mechanisms. The requested in-depth analysis, including kinetic enzyme inhibition data, co-crystallization studies, specific effects on cellular pathways, and antioxidant or antiglycation mechanisms, is not available in the public domain for this particular molecule.

The existing body of research on the imidazo[4,5-c]pyridine scaffold is primarily focused on more complex derivatives, rather than the specific parent aniline compound requested. For instance, extensive studies have been conducted on 6-Anilino Imidazo[4,5-c]pyridin-2-ones , which are chemically distinct. These derivatives have been identified as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK) and are being explored as potential radiosensitizers in cancer therapy. nih.govacs.orgnih.govmedchemexpress.com Similarly, other research has focused on different derivatives, such as imidazo[4,5-c]pyridin-2-one derivatives , as inhibitors of Src family kinases for the treatment of glioblastoma. nih.gov

These studies on related but distinct molecules involve detailed biochemical and cellular analyses, including the determination of IC₅₀ values against specific kinases and exploration of their role in cellular signaling. nih.govnih.gov However, this information cannot be accurately extrapolated to This compound , as small changes in chemical structure can lead to vastly different biological activities and mechanisms of action.

Furthermore, while research into the antioxidant and antiglycation properties of various heterocyclic compounds exists, including some imidazopyridine derivatives, specific data for This compound is not present in the reviewed literature. researchgate.net

Due to the absence of specific scientific research on This compound for the outlined topics, it is not possible to generate the requested detailed article while adhering to the required standards of scientific accuracy and strict adherence to the provided outline. The compound itself may serve as a chemical intermediate or part of a scaffold library for the development of more complex, biologically active molecules, but its own mechanistic profile appears to be uncharacterized in the specified areas.

Mechanistic Insights into Biological Action

Antioxidant and Antiglycation Mechanisms

Hydrogen Atom Transfer Properties

There is currently no specific information available in scientific literature detailing the hydrogen atom transfer (HAT) properties of 2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline. HAT is a fundamental process in radical chemistry, involving the concerted movement of a proton and an electron. scripps.edu The study of such properties is crucial for understanding reaction mechanisms, especially in the context of antioxidant activity or metabolic pathways involving radical species. However, dedicated studies to elucidate the HAT characteristics for this particular compound have not been reported.

DNA Interaction Studies

Specific studies on the interaction between this compound and DNA have not been found in the reviewed literature. Research on similar structures, such as 6-anilino imidazo[4,5-c]pyridine-2-one derivatives, has shown that they can act as inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA double-strand break repair pathway. nih.gov This interaction, however, is characteristic of a different chemical entity where the aniline (B41778) group is at position 6 and a keto group is present at position 2, differing significantly from the compound . There is no direct evidence to suggest that this compound interacts with DNA in a similar manner.

Protein Binding and Microsomal Stability

Detailed research on the protein binding profile and microsomal stability of this compound is not available in the current body of scientific literature. Microsomal stability assays are essential in drug discovery to predict the metabolic fate of a compound, as they evaluate its clearance by enzymes contained in microsomes, such as cytochrome P450s. xenotech.com Similarly, protein binding is a critical pharmacokinetic parameter that influences a drug's distribution and availability.

While studies exist for other imidazopyridine derivatives, this specific information for this compound has not been published. For instance, research on various heterocyclic compounds demonstrates high binding to plasma proteins and variable metabolic stability in rat, dog, and human liver microsomes. nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental data.

Emerging Applications and Future Directions

Development of Fluorescent Probes and Sensors

The inherent photophysical properties of the imidazopyridine core make it an attractive candidate for the development of fluorescent probes and sensors. ijrpr.comnih.gov These compounds often exhibit strong fluorescence emission with a significant Stokes shift, which is advantageous for various sensing and imaging applications. nih.gov The fluorescence characteristics can be finely tuned by introducing different substituents onto the imidazopyridine scaffold, allowing for the creation of probes with specific functionalities. ijrpr.commdpi.com

Research has demonstrated that imidazo[1,2-a]pyridine (B132010) derivatives can serve as fluorescent reporters in biological imaging. ijrpr.com Their fluorescence quantum yields can be excellent due to the π-conjugated bicyclic structure. ijrpr.com For instance, the introduction of phenyl or naphthyl groups at the C2 position has been shown to enhance the fluorescence yield. ijrpr.com Furthermore, the emission properties of these compounds can be sensitive to their environment, such as solvent polarity, making them suitable for use as solvatochromic probes. mdpi.com This sensitivity allows for the study of microenvironments, such as the lipid bilayers of cell membranes. mdpi.com

Some imidazopyridine derivatives have been specifically designed as fluorescent probes for detecting metal ions and other analytes. The nitrogen atoms within the heterocyclic system can act as binding sites for metal ions, leading to a change in the fluorescence signal upon coordination. This "turn-on" or "turn-off" fluorescence response enables the selective detection of specific analytes.

A study on imidazo[1,5-a]pyridine-based fluorophores highlighted their potential as membrane probes. mdpi.com These compounds were synthesized and their photophysical features were investigated in various organic solvents, with some exhibiting significant solvatochromic behavior. mdpi.com Their ability to intercalate into liposome (B1194612) models of artificial membranes was successfully demonstrated, paving the way for their use in studying membrane dynamics, hydration, and fluidity. mdpi.com

Compound Type Key Feature Potential Application Reference
Imidazo[1,2-a]pyridinesHigh fluorescence quantum yieldBiological imaging ijrpr.com
Imidazo[1,5-a]pyridinesSolvatochromic behaviorMembrane probes mdpi.com
Pyrimidine-linked imidazopyridinesHigh fluorescence in aqueous mediaBioimaging, clinical diagnostics acs.orgresearchgate.net

Applications in Materials Science (e.g., Optoelectronic Materials)

The promising photophysical and electronic properties of imidazopyridine derivatives extend their utility into the realm of materials science, particularly in the development of optoelectronic materials. ijrpr.comnih.gov The rigid, planar structure of the imidazopyridine core, combined with its tunable electronic characteristics, makes it a valuable building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. nih.govresearchgate.net

The fluorescence and electroluminescence of imidazopyridine derivatives have been explored for their use in OLEDs. nih.gov By modifying the substituents on the imidazopyridine ring, the emission color can be tuned across the visible spectrum. ijrpr.com This tunability is crucial for creating full-color displays and white light sources. The high quantum yields observed in some derivatives contribute to the efficiency of these devices. ijrpr.com

In addition to light emission, the potential for imidazopyridines in photovoltaic applications is also being investigated. ijrpr.com The donor-acceptor character that can be engineered into these molecules facilitates charge separation and transport, which are key processes in solar cells. The development of novel donor–π–acceptor (D–π–A) and donor–π–acceptor–π–donor (D–π–A–π–D) type pyrimidine (B1678525) imidazole (B134444) derivatives has shown promise in this area. rsc.org

The structural versatility of imidazopyridines also allows for their incorporation into larger conjugated systems and polymers, leading to materials with enhanced electronic and optical properties. nih.gov These materials could find applications in flexible electronics, sensors, and other advanced technologies.

Material Type Property Potential Application Reference
Imidazopyridine derivativesElectroluminescenceOrganic Light-Emitting Diodes (OLEDs) nih.gov
Donor-π-Acceptor ImidazopyridinesCharge separation and transportOrganic Photovoltaics (OPVs) ijrpr.comrsc.org
Imidazopyridine-based polymersEnhanced electronic propertiesFlexible electronics, sensors nih.gov

Chemoinformatics and High-Throughput Screening for Novel Imidazopyridine Scaffolds

The search for new bioactive molecules based on the imidazopyridine framework is increasingly being accelerated by chemoinformatics and high-throughput screening (HTS) techniques. nih.govresearchgate.net These computational and experimental methods allow for the rapid evaluation of large libraries of compounds, identifying promising "hits" for further development. nih.govresearchgate.net

Virtual screening, a key component of chemoinformatics, utilizes computer models to predict the interaction of molecules with a biological target. researchgate.net This approach enables the in silico screening of vast virtual libraries of imidazopyridine derivatives, prioritizing those with the highest predicted activity for synthesis and experimental testing. nih.govresearchgate.net For example, a collaborative virtual screening effort was successfully employed to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis, leading to the rapid expansion of the chemical series and improved antiparasitic activity. nih.govresearchgate.netscispace.comnih.gov

Structure-based virtual screening, which relies on the three-dimensional structure of the target protein, has also been used to identify novel imidazopyridine-based inhibitors. researchgate.net This method can help in understanding the key interactions between the ligand and the target, guiding the design of more potent and selective compounds.

High-throughput screening involves the automated testing of large numbers of compounds in biological assays. nih.gov This experimental approach complements virtual screening by providing real-world data on the activity of the synthesized compounds. The combination of in silico and in vitro screening methods creates a powerful workflow for the discovery of new imidazopyridine-based drug candidates.

Screening Method Description Application Example Reference
Virtual ScreeningComputational prediction of molecule-target interactions.Identification of imidazo[1,2-a]pyridine hits for visceral leishmaniasis. nih.govresearchgate.net
Structure-Based Virtual ScreeningUtilizes the 3D structure of the target protein for screening.Discovery of novel microtubule suppressors with an imidazopyridine scaffold. researchgate.net
High-Throughput Screening (HTS)Automated testing of large compound libraries in biological assays.Part of a collaborative effort to identify anti-leishmanial compounds. nih.govresearchgate.netscispace.com

Design of Targeted Therapeutics based on Imidazopyridine Frameworks

The imidazopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as the foundation for a wide array of targeted therapeutics. nih.govnih.gov Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, particularly protein kinases. rjraap.com The development of imidazopyridine-based kinase inhibitors has become a major focus in the quest for new treatments for cancer and other diseases. nih.govacs.orgnih.govacs.org

Kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development of cancer. nih.govacs.org Imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as potent inhibitors of Src family kinases, which are attractive targets for glioblastoma treatment. nih.gov Similarly, imidazo[4,5-b]pyridine-based compounds have been identified as dual inhibitors of FLT3 and Aurora kinases for the potential treatment of acute myeloid leukemia. acs.org The imidazo[4,5-c]pyridine-2-one scaffold has also been explored for the development of selective DNA-dependent protein kinase (DNA-PK) inhibitors, which can act as radiosensitizers in cancer therapy. acs.org

The design of these targeted therapeutics often involves a detailed understanding of the structure-activity relationship (SAR). nih.govmdpi.com By systematically modifying the substituents on the imidazopyridine core, researchers can optimize the potency, selectivity, and pharmacokinetic properties of the compounds. nih.gov For example, a study on imidazo[4,5-b]pyridine derivatives as c-Met kinase inhibitors involved the preparation of a series of compounds to establish clear SAR. nih.gov

Beyond kinase inhibitors, the imidazopyridine framework has been utilized to develop inhibitors of other important biological targets, such as the bromodomain and extra-terminal (BET) proteins for the management of neuropathic pain. acs.org

Target Therapeutic Area Compound Scaffold Reference
Src Family KinasesGlioblastomaImidazo[4,5-c]pyridin-2-one nih.gov
FLT3/Aurora KinasesAcute Myeloid LeukemiaImidazo[4,5-b]pyridine acs.org
DNA-Dependent Protein Kinase (DNA-PK)Cancer (Radiosensitizer)Imidazo[4,5-c]pyridine-2-one acs.org
c-Met KinaseCancerImidazo[4,5-b]pyridine nih.gov
BET ProteinsNeuropathic Pain1H-Imidazo[4,5-b]pyridine acs.org

Green and Sustainable Synthesis in Chemical Research and Development

In recent years, there has been a significant shift towards the development of green and sustainable methods for the synthesis of heterocyclic compounds, including imidazopyridines. nih.govnih.gov These approaches aim to minimize the environmental impact of chemical processes by using less hazardous reagents, reducing waste, and improving energy efficiency. nih.govjocpr.com

Several green synthetic strategies have been successfully applied to the synthesis of imidazopyridines. acs.orgnih.gov These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.govbio-conferences.org

Ultrasound-assisted synthesis: Sonication can enhance reaction rates and efficiency. nih.govjocpr.com

Catalyst-free reactions: Developing reactions that proceed without the need for a catalyst simplifies the process and reduces waste. acs.orgnih.gov

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key aspect of green chemistry. acs.orgacs.org

Multicomponent reactions: These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces the number of synthetic steps. bio-conferences.org

Photochemical synthesis: The use of light as a clean energy source to drive chemical reactions is a growing area of interest. nih.gov

For example, an efficient and environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine derivatives has been developed using a copper(II)-ascorbate catalyzed domino A³-coupling reaction in aqueous micellar media. acs.org Another approach involves the iodine-catalyzed synthesis of 3-nitroimidazo-[1,2-a]pyridines using aqueous hydrogen peroxide as a green oxidant. nih.gov The development of such methods is crucial for the future of chemical research and manufacturing, ensuring that the production of valuable compounds like 2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline and its derivatives is both economically viable and environmentally responsible. nih.govrsc.orgacs.org

Green Synthesis Approach Key Advantage Example Application Reference
Microwave-assisted synthesisReduced reaction times, improved yieldsSynthesis of 3-amino-imidazopyridines bio-conferences.org
Aqueous micellar mediaUse of water as a solventCopper-catalyzed synthesis of imidazo[1,2-a]pyridines acs.org
Iodine catalysis with H₂O₂Use of a green oxidantSynthesis of 3-nitroimidazo-[1,2-a]pyridines nih.gov
Catalyst-free conditionsSimplified process, reduced wasteCondensation of 2-aminopyridine (B139424) with halogenoesters acs.orgnih.gov
Photochemical methodsUse of light as a sustainable energy sourceC-H functionalization of imidazo[1,2-a]pyridines nih.gov

Q & A

Q. What are the key synthetic precursors and reaction conditions for preparing 2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline?

  • Methodological Answer : The compound can be synthesized using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as a key precursor. Reactions typically involve condensation with arylidenemalononitriles or bis-acrylonitriles under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol). Critical parameters include temperature control (80–100°C), reaction time (6–12 hours), and catalytic bases like piperidine. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the desired product .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm aromatic proton environments and carbon backbone. For example, imidazo-pyridine protons typically resonate between δ 6.5–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., molecular formula C₁₁H₁₀N₄, expected [M+H]⁺ = 199.0982).
  • FT-IR : Identify amine (-NH₂) stretches (~3350 cm⁻¹) and aromatic C=N/C=C vibrations (1600–1450 cm⁻¹) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) optimize the synthesis pathway of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d)) predict reaction thermodynamics and transition states. Key steps include:

Mechanistic Insights : Simulate intermediates (e.g., enamine formation during condensation) to identify rate-limiting steps.

Solvent Effects : Calculate solvation energies to select optimal solvents (e.g., ethanol vs. DMF).

Electronic Properties : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity with electrophiles/nucleophiles.
Experimental validation via kinetic studies (e.g., time-resolved IR/NMR) ensures computational accuracy .

Q. What strategies resolve contradictory spectroscopic data during characterization?

  • Methodological Answer : If NMR or mass spectra show discrepancies:

Dynamic Effects : Investigate tautomerism (e.g., imidazole ring proton exchange) using variable-temperature NMR.

Impurity Profiling : Compare HRMS with theoretical isotopic patterns to detect byproducts.

Cross-Validation : Pair crystallography (if single crystals are obtainable) with DFT-optimized geometries .

Q. How can reaction path search methods accelerate the discovery of derivatives?

  • Methodological Answer : Integrate quantum chemical reaction path searches (e.g., AFIR or GRRM) with high-throughput screening:

Pathway Sampling : Generate possible intermediates and transition states for cyclization/condensation steps.

Machine Learning : Train models on existing data (e.g., yields from ) to predict optimal substituents.

Feedback Loops : Use experimental results (e.g., failed reactions) to refine computational parameters .

Data Contradiction & Experimental Design

Q. How to design experiments for optimizing regioselectivity in imidazo-pyridine functionalization?

  • Methodological Answer : Apply a Box-Behnken Design (BBD) or Central Composite Design (CCD) to test variables:
  • Factors : Temperature (X₁), catalyst loading (X₂), solvent polarity (X₃).
  • Response : Regioselectivity ratio (monitored via HPLC).
    Post-analysis via ANOVA identifies significant factors. For example, higher temperatures (X₁ > 90°C) may favor C-5 substitution over C-7 .

Q. What computational tools validate reaction mechanisms when experimental data is ambiguous?

  • Methodological Answer : Use microkinetic modeling (e.g., Chemkin) coupled with DFT:

Input computed activation barriers and pre-exponential factors.

Simulate concentration-time profiles for intermediates.

Compare with experimental kinetics (e.g., in situ IR monitoring) to confirm/refute proposed pathways .

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